1-(Benzo[d]isoxazol-3-yl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1,2-benzoxazol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-6(11)9-7-4-2-3-5-8(7)12-10-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYBQMWNAJFPNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NOC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70507516 | |
| Record name | 1-(1,2-Benzoxazol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75290-76-5 | |
| Record name | 1-(1,2-Benzoxazol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Benzo D Isoxazol 3 Yl Ethanone and Its Core Structure
Established Synthetic Routes to the Benzo[d]isoxazole Scaffold
The formation of the benzo[d]isoxazole ring is a critical step in the synthesis of the target compound. Several established methods are employed, often utilizing cyclization reactions or specific precursor molecules.
Cyclization Reactions for Benzo[d]isoxazole Ring Formation
Cyclization reactions are a cornerstone in the synthesis of the benzo[d]isoxazole scaffold. One common approach involves the intramolecular cyclization of appropriately substituted aromatic precursors. For instance, the reaction of ortho-hydroxyaryl ketoximes can lead to the formation of the benzo[d]isoxazole ring.
Another versatile method is the 1,3-dipolar cycloaddition reaction. This involves the reaction of a nitrile oxide with an alkyne, which can be a highly effective way to construct the isoxazole (B147169) ring system. rsc.org The choice of reactants and conditions can influence the regioselectivity of the cycloaddition.
Strategies Involving Precursors like 4-Hydroxycoumarin (B602359) and N,2-Dihydroxybenzamide
Specific precursors are often utilized to streamline the synthesis of the benzo[d]isoxazole core. For example, derivatives of 4-hydroxycoumarin have been employed as starting materials. nih.gov These compounds can undergo a series of transformations, including ring-opening and subsequent recyclization, to yield the desired benzo[d]isoxazole structure.
N,2-Dihydroxybenzamide and its derivatives also serve as valuable precursors. These molecules contain the necessary atoms in a favorable arrangement for cyclization to form the benzo[d]isoxazole ring. The synthesis often involves a condensation reaction to close the heterocyclic ring.
Introduction of the Ethanone (B97240) Moiety at the C3 Position
Once the benzo[d]isoxazole scaffold is in place, the next critical step is the introduction of the ethanone group at the C3 position. This can be accomplished through direct acylation or by the transformation of other functional groups.
Direct Acylation Approaches for C-C Bond Formation
Direct acylation of the benzo[d]isoxazole ring at the C3 position is a common strategy. This typically involves a Friedel-Crafts-type acylation reaction. A suitable acylating agent, such as acetyl chloride or acetic anhydride, is reacted with the benzo[d]isoxazole in the presence of a Lewis acid catalyst. The choice of catalyst and reaction conditions is crucial to ensure regioselectivity and avoid unwanted side reactions.
Palladium-catalyzed C-H activation has also emerged as a powerful tool for the direct acylation of heterocycles. researchgate.netrsc.org This method allows for the direct coupling of the C-H bond at the C3 position with an acyl source, offering a more atom-economical approach compared to traditional methods.
Functional Group Transformations to Yield the Ethanone Moiety
An alternative to direct acylation is the transformation of a pre-existing functional group at the C3 position into an ethanone moiety. For example, a carboxyl group at the C3 position, as in benzo[d]isoxazole-3-carboxylic acid, can be converted to the corresponding ketone. nih.gov This can be achieved through various methods, such as reaction with an organometallic reagent like methyllithium (B1224462) or by converting the carboxylic acid to an acid chloride followed by a reaction with a suitable organocadmium or organocuprate reagent.
Another approach involves the oxidation of a secondary alcohol at the C3 position. For instance, 1-(1H-benzo[d]imidazol-2-yl)ethanol can be oxidized to prepare 1-(1H-benzo[d]imidazol-2-yl)ethanone. researchgate.net Similar strategies can be applied to benzo[d]isoxazole derivatives.
Advanced Synthetic Techniques and Reaction Conditions
Modern synthetic chemistry offers a range of advanced techniques that can be applied to the synthesis of 1-(benzo[d]isoxazol-3-yl)ethanone. These methods often provide advantages in terms of efficiency, selectivity, and environmental impact.
Ultrasound-assisted synthesis has been shown to be an environmentally benign procedure for the synthesis of isoxazoles, offering advantages such as easier work-up, mild reaction conditions, high yields, and shorter reaction times. nih.gov Microwave-assisted synthesis is another technique that can accelerate reaction rates and improve yields in the formation of isoxazole derivatives. rsc.org
The use of specific catalysts, such as copper(I) in cycloaddition reactions, can provide high regioselectivity and efficiency. rsc.org Furthermore, electrochemical methods are being explored for the construction of heterocyclic rings, offering a green and sustainable alternative to traditional chemical oxidants or reductants. mdpi.com
Multi-Step Organic Synthesis Methodologies
A prevalent and effective multi-step synthesis of this compound commences with the appropriate ortho-hydroxyaryl ketone. A key intermediate in this process is 2-hydroxyacetophenone (B1195853). The general synthetic scheme involves the oximation of the ketone followed by a cyclization reaction.
The initial step is the reaction of 2-hydroxyacetophenone with hydroxylamine (B1172632) hydrochloride in the presence of a base to form 2-hydroxyacetophenone oxime. This reaction is typically carried out in an alcoholic solvent.
Subsequent intramolecular cyclization of the 2-hydroxyacetophenone oxime yields the desired this compound, often referred to as 3-acetyl-1,2-benzisoxazole. This cyclization can be promoted by various reagents and conditions. One common method involves heating the oxime in the presence of a dehydrating agent or a suitable catalyst. A one-pot method for preparing similar 3-methylbenzisoxazoles from 2-hydroxyacetophenone oxime has been reported, which utilizes a fluorine-containing accelerator and a base under microwave or oil bath heating conditions. patsnap.com This suggests a viable route for the synthesis of the acetyl derivative as well.
An alternative approach involves the use of a suitable leaving group on the oxime's hydroxyl group, followed by base-induced cyclization. For instance, the oxime can be acylated, and the resulting O-acyl oxime can then be cyclized.
Below is a table summarizing a plausible multi-step synthesis for this compound:
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 2-Hydroxyacetophenone, Hydroxylamine hydrochloride | Base (e.g., Sodium hydroxide (B78521) or Potassium carbonate), Ethanol (B145695), Reflux | 2-Hydroxyacetophenone oxime |
| 2 | 2-Hydroxyacetophenone oxime | Dehydrating agent (e.g., Acetic anhydride) or Catalyst (e.g., Fluorine-containing accelerator), Heat | This compound |
Application of Click Chemistry for Derivatization
Click chemistry, a concept introduced by K. Barry Sharpless, refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction and can be a powerful tool for the derivatization of the this compound core structure. nih.govuokerbala.edu.iqnih.govresearchgate.netresearchgate.netresearchgate.netrsc.org
To apply click chemistry, the this compound molecule would first need to be functionalized with either an azide (B81097) or a terminal alkyne group. For instance, the acetyl group could potentially be modified to introduce a reactive handle. A more common strategy involves introducing a functional group onto the benzene (B151609) ring of the benzisoxazole core.
Once the azide- or alkyne-functionalized benzisoxazole is obtained, it can be reacted with a wide array of complementary alkynes or azides to generate a library of triazole-containing derivatives. This approach is highly modular and allows for the rapid generation of diverse molecular structures.
A general scheme for the derivatization of a benzisoxazole core using CuAAC is presented below:
| Reaction Type | Reactant 1 | Reactant 2 | Catalyst | Product |
| CuAAC | Azide-functionalized this compound | Terminal Alkyne | Copper(I) source (e.g., CuI, CuSO₄/Sodium Ascorbate) | 1,4-disubstituted 1,2,3-triazole derivative |
| CuAAC | Alkyne-functionalized this compound | Organic Azide | Copper(I) source (e.g., CuI, CuSO₄/Sodium Ascorbate) | 1,4-disubstituted 1,2,3-triazole derivative |
The resulting triazole ring is a stable, aromatic linker that can connect the benzisoxazole core to various other molecular fragments, enabling the exploration of structure-activity relationships in medicinal chemistry and materials science. nih.govnih.govresearchgate.net
Catalytic Reaction Systems
The synthesis of the benzisoxazole core can be facilitated by various transition metal catalytic systems, offering alternative and often more efficient routes compared to traditional methods.
Palladium-catalyzed synthesis: Palladium catalysts have been employed in the synthesis of benzisoxazoles through C-H activation and annulation strategies. researchgate.netrsc.orgnih.govmdpi.comresearchgate.net For example, a palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes has been reported to form 1,2-benzisoxazoles. researchgate.netrsc.org This method involves the activation of the C-H bond ortho to the phenol-derived O-N bond. While not a direct synthesis of this compound, it highlights the potential of palladium catalysis in constructing the core benzisoxazole ring.
Rhodium-catalyzed synthesis: Rhodium catalysts have also been utilized for the synthesis of related heterocyclic compounds through C-H functionalization. nih.govacs.orgyoutube.com For instance, rhodium(III)-catalyzed synthesis of indazoles from azobenzenes and aldehydes proceeds via C-H bond addition. acs.org Such catalytic systems could potentially be adapted for the synthesis of 3-substituted benzisoxazoles.
The use of these catalytic systems can offer advantages such as milder reaction conditions, higher yields, and greater functional group tolerance.
| Catalyst Type | General Reaction | Relevance to this compound Synthesis |
| Palladium | C-H activation/annulation of N-phenoxyacetamides and aldehydes | Construction of the 1,2-benzisoxazole (B1199462) core structure. researchgate.netrsc.org |
| Rhodium | C-H activation and cyclative capture | Potential for direct functionalization of the aromatic ring to form the benzisoxazole skeleton. nih.govacs.org |
Purity Assessment and Isolation Techniques
The purification and characterization of this compound are crucial steps to ensure the identity and purity of the synthesized compound. Standard laboratory techniques are employed for this purpose.
Isolation: Following the synthesis, the crude product is typically isolated by extraction and subsequent removal of the solvent. The choice of extraction solvent depends on the polarity of the product and the nature of the reaction mixture.
Purification:
Column Chromatography: This is a widely used technique for the purification of organic compounds. The crude product is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and a suitable mobile phase (a single solvent or a mixture of solvents) is used to elute the components at different rates. The polarity of the solvent system is optimized to achieve good separation of the desired product from any impurities. For compounds of similar polarity, this technique is often effective. niscpr.res.inacgpubs.org
Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a minimal amount of a suitable hot solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the solvent. The choice of solvent is critical for successful recrystallization. niscpr.res.inresearchgate.net
Purity Assessment:
Melting Point: A sharp and well-defined melting point is a good indicator of the purity of a crystalline solid.
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for structure elucidation and purity assessment. The chemical shifts, integration, and coupling patterns of the protons and carbons in the molecule provide detailed information about its structure. acgpubs.orgniscair.res.in
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic peaks for the carbonyl group (C=O) of the ketone and the C=N and C-O bonds of the benzisoxazole ring would be expected. niscair.res.in
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can further confirm its identity. niscair.res.in
The following table summarizes the common techniques used for the purification and characterization of this compound:
| Technique | Purpose | Key Information Obtained |
| Column Chromatography | Purification | Separation of the target compound from byproducts and unreacted starting materials. niscpr.res.inacgpubs.org |
| Recrystallization | Purification of solids | Enhancement of purity by removing soluble impurities. niscpr.res.inresearchgate.net |
| Melting Point Determination | Purity assessment | A sharp melting range indicates high purity. |
| ¹H and ¹³C NMR Spectroscopy | Structure elucidation and purity assessment | Information on the chemical environment of each proton and carbon atom. acgpubs.orgniscair.res.in |
| Infrared (IR) Spectroscopy | Functional group identification | Presence of key functional groups like C=O, C=N. niscair.res.in |
| Mass Spectrometry (MS) | Molecular weight determination | Confirmation of the molecular formula. niscair.res.in |
Chemical Reactivity and Mechanistic Investigations of 1 Benzo D Isoxazol 3 Yl Ethanone
Reactions of the Benzo[d]isoxazole Ring System
The reactivity of the 1,2-benzisoxazole (B1199462) ring is characterized by the inherent properties of the isoxazole (B147169) moiety fused to a benzene (B151609) ring. This fusion and the presence of heteroatoms dictate its behavior in various chemical environments.
The 1,2-benzisoxazole ring system is generally considered to be electron-deficient, which deactivates the aromatic ring towards electrophilic aromatic substitution. The presence of the electron-withdrawing acetyl group at the 3-position further deactivates the benzene portion of the molecule. Theoretical considerations suggest that any electrophilic attack would likely be directed to positions less deactivated by the fused isoxazole and the acetyl group. The directing influence of substituents on aromatic rings in electrophilic substitution is a well-established principle in organic chemistry.
The benzisoxazole ring is susceptible to nucleophilic attack, often leading to the cleavage of the N-O bond and subsequent ring opening. This reactivity is a key feature of the isoxazole core.
One common pathway involves the reductive cleavage of the N-O bond. This is attributed to the higher electronegativity of the oxygen atom adjacent to the nitrogen in the isoxazole ring. researchgate.net This facile cleavage can be initiated by various reducing agents or catalyzed by transition metals. For example, the biotransformation of antipsychotic agents containing a 1,2-benzisoxazole ring, such as risperidone (B510) and iloperidone, involves reductive N-O bond cleavage. researchgate.net
Transition metal catalysis provides a versatile method for the ring opening of benzisoxazoles. researchgate.net Mechanistically, this can involve the formation of a metallacycle and subsequent cleavage of the N-O bond. researchgate.net Another approach involves the use of Raney nickel in the presence of aluminum chloride (AlCl₃) for the reductive cleavage of the N-O bond in related isoxazoline (B3343090) systems. nih.gov The reaction is believed to proceed through the coordination of the Lewis acidic aluminum to the isoxazoline nitrogen, followed by N-O bond breakage. nih.gov
In some instances, nucleophilic attack can occur at a carbon atom of the benzisoxazole ring, leading to ring opening and rearrangement. For example, the reaction of certain nitroarenes with arylacetonitriles can lead to the formation of 2,1-benzisoxazoles through a process that involves nucleophilic attack and subsequent cyclization. thieme-connect.com
Table 1: Examples of Nucleophilic Ring Opening Reactions of Benzisoxazole and Related Systems
| Reactant System | Reagent/Catalyst | Product Type | Reference |
| 1,2-Benzisoxazole derivatives | Reducing agents (e.g., in vivo metabolism) | Ring-opened phenols | researchgate.net |
| Anthranils (benzisoxazoles) | Transition metals (e.g., Co, Rh) | Functionalized nitrogen heterocycles | researchgate.net |
| Fused 2-isoxazolines | Raney nickel / AlCl₃ | β-hydroxyketones | nih.gov |
| Nitroarenes | Arylacetonitriles / base | 2,1-Benzisoxazoles | thieme-connect.com |
The primary degradation pathway for the 1,2-benzisoxazole ring system is the reductive cleavage of the N-O bond. researchgate.net This vulnerability is a consequence of the inherent weakness of the N-O single bond. The proposed mechanism for the reductive cleavage often involves a two-electron reduction to form an imine intermediate, which is then hydrolyzed to a phenolic compound. researchgate.net This degradation pathway has been observed in the metabolism of drugs containing the 1,2-benzisoxazole moiety, such as the anticonvulsant zonisamide, which is metabolized to 2-(sulfamoylacetyl)phenol. researchgate.net
The stability of the benzisoxazole ring can be influenced by the substituents present on the ring. Electron-withdrawing groups can affect the electron density of the ring and potentially influence the rate of degradation.
Transformations Involving the Ethanone (B97240) Functional Group
The ethanone (acetyl) group attached to the 3-position of the benzisoxazole ring is a versatile functional handle for a variety of chemical transformations.
The carbonyl group of 1-(benzo[d]isoxazol-3-yl)ethanone can readily undergo condensation reactions with compounds containing an active methylene (B1212753) group. These reactions, such as the Claisen-Schmidt and Knoevenagel condensations, are fundamental in synthetic organic chemistry for the formation of carbon-carbon double bonds. acs.orgnih.gov
In a typical Claisen-Schmidt condensation, the ketone reacts with an aromatic aldehyde in the presence of a base (like NaOH or KOH) to form a chalcone (B49325), which is an α,β-unsaturated ketone. acs.orgnih.gov Similarly, it can react with other active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a base or a catalyst like ammonium (B1175870) acetate. nih.gov These reactions lead to the formation of a variety of derivatives with extended conjugation. The use of thionyl chloride in ethanol (B145695) has also been reported as an effective catalytic system for the synthesis of heterocyclic chalcones. researchgate.net
Table 2: Potential Condensation Reactions of this compound
| Reactant | Condensation Type | Potential Product |
| Aromatic Aldehyde | Claisen-Schmidt | Chalcone derivative |
| Malononitrile | Knoevenagel | (E)-2-(1-(benzo[d]isoxazol-3-yl)ethylidene)malononitrile |
| Ethyl Cyanoacetate | Knoevenagel | Ethyl (E)-2-cyano-3-(benzo[d]isoxazol-3-yl)but-2-enoate |
| 2,4-Pentanedione | Knoevenagel-type | 3-((Benzo[d]isoxazol-3-yl)methylene)pentane-2,4-dione |
The carbonyl group of the ethanone moiety can undergo both oxidation and reduction reactions.
Reduction: The carbonyl group can be reduced to a secondary alcohol, yielding 1-(benzo[d]isoxazol-3-yl)ethanol. This can be achieved using various reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting alcohol can then be a precursor for further synthetic modifications. The reduction of chalcones, which are derivatives of the ethanone group, is also a common transformation. nih.gov
Oxidation: While the oxidation of a simple ketone like this is not as common, under forcing conditions or with specific reagents, it could potentially be cleaved. However, a more synthetically relevant oxidation would be the Baeyer-Villiger oxidation, where treatment with a peroxy acid (like m-CPBA) could convert the ketone into an ester, specifically a benzo[d]isoxazol-3-yl acetate.
Derivatization via Carbonyl Condensation Products
The carbonyl group of this compound serves as a versatile handle for the synthesis of a wide array of derivatives through condensation reactions. These reactions typically involve the initial nucleophilic attack on the carbonyl carbon, followed by dehydration to yield a new carbon-carbon or carbon-nitrogen double bond.
One of the most common derivatization methods is the Claisen-Schmidt condensation , which involves the reaction of an aldehyde or ketone with an α-hydrogen-containing carbonyl compound in the presence of a base or acid catalyst. wikipedia.orgnih.gov In the case of this compound, it can react with various aromatic aldehydes to form chalcone analogues. These reactions are typically base-catalyzed, with the base abstracting a proton from the α-carbon of the ethanone to generate a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the α,β-unsaturated ketone, or chalcone.
Another important condensation reaction is the Knoevenagel condensation , which involves the reaction of a carbonyl compound with an active methylene compound in the presence of a weak base. nih.govrsc.orgacs.org For this compound, this could involve reaction with compounds like malononitrile or ethyl cyanoacetate to yield ylidene derivatives. The mechanism is similar to the Claisen-Schmidt condensation, involving the formation of a carbanion from the active methylene compound, which then attacks the carbonyl group.
Furthermore, this compound can undergo condensation with primary amines to form Schiff bases (imines). This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. nih.govnih.gov The formation of Schiff bases introduces a new set of functionalities and potential for further chemical transformations.
Table 1: Potential Carbonyl Condensation Products of this compound
| Reaction Type | Reactant | Product Structure | General Conditions |
| Claisen-Schmidt | Aromatic Aldehyde (Ar-CHO) | Base catalyst (e.g., NaOH, KOH) in an alcoholic solvent | |
| Knoevenagel | Active Methylene Compound (e.g., CH₂(CN)₂) | Weak base (e.g., piperidine, pyridine) | |
| Schiff Base Formation | Primary Amine (R-NH₂) | Acid catalyst (e.g., acetic acid) in a suitable solvent |
Rearrangement Reactions and Ring Interconversions
The benzisoxazole ring in this compound is susceptible to various rearrangement and ring-opening reactions, particularly under the influence of heat, light, or chemical reagents. These transformations can lead to the formation of different heterocyclic systems or ring-opened products.
Photochemical rearrangements of isoxazoles are well-documented and often proceed through the cleavage of the weak N-O bond upon UV irradiation. wikipedia.org This homolytic cleavage can lead to the formation of a diradical intermediate, which can then undergo a variety of subsequent reactions, including rearrangement to an oxazole (B20620) or other heterocyclic systems. nih.gov For this compound, photochemical excitation could potentially lead to the formation of a benzoxazole (B165842) derivative.
Base-catalyzed rearrangements of benzisoxazoles have also been observed. beilstein-journals.orgnih.gov For instance, treatment with a strong base can induce ring opening and subsequent rearrangement to form other heterocyclic structures. Studies on the related compound leflunomide (B1674699) have shown that the isoxazole ring can be opened under basic conditions, with the rate of decomposition increasing with pH and temperature. researchgate.net This suggests that the benzisoxazole ring in this compound could also be susceptible to base-mediated ring cleavage.
Acid-catalyzed rearrangements are also a possibility, although less commonly reported for simple benzisoxazoles. However, the presence of the acetyl group could influence the reactivity of the ring under acidic conditions.
The initial step in many of these rearrangements is the cleavage of the N-O bond, which is the weakest bond in the isoxazole ring. The subsequent fate of the resulting intermediate is dependent on the reaction conditions and the substitution pattern of the molecule.
Studies on Reaction Kinetics and Thermodynamics
Detailed kinetic and thermodynamic studies specifically on the reactions of this compound are not extensively reported in the literature. However, general principles of chemical kinetics and thermodynamics can be applied to understand the factors that would influence the rates and equilibria of its reactions.
For the carbonyl condensation reactions , the reaction rates are expected to be dependent on several factors, including the concentration of the reactants and the catalyst, the temperature, and the nature of the solvent. For instance, in the Claisen-Schmidt condensation, the rate-determining step is typically the nucleophilic attack of the enolate on the aldehyde. oberlin.edu Therefore, factors that stabilize the enolate or increase the electrophilicity of the aldehyde carbonyl carbon would be expected to increase the reaction rate.
The thermodynamics of these condensation reactions are generally favorable, as they result in the formation of a more conjugated and stable product (e.g., a chalcone). The removal of the water by-product also drives the equilibrium towards the product side.
Regarding the rearrangement reactions , the kinetics and thermodynamics are highly dependent on the specific pathway. Photochemical rearrangements are governed by the principles of photochemistry, with the quantum yield being a key parameter. For thermal rearrangements, the activation energy for the cleavage of the N-O bond will be a critical factor determining the reaction rate.
The stability of the isoxazole ring is a key thermodynamic consideration. While aromatic, the isoxazole ring is less stable than other five-membered aromatic heterocycles like pyrrole (B145914) or furan (B31954) due to the presence of the weak N-O bond. This inherent instability makes ring-opening and rearrangement reactions thermodynamically feasible under certain conditions. For example, the ring opening of the isoxazole in leflunomide is a spontaneous process at basic pH. researchgate.net
Table 2: Summary of Expected Kinetic and Thermodynamic Factors
| Reaction Type | Key Kinetic Factors | Key Thermodynamic Factors |
| Carbonyl Condensation | Reactant and catalyst concentration, temperature, solvent polarity, steric hindrance | Formation of a stable, conjugated product; removal of water |
| Rearrangement Reactions | Temperature (for thermal), light intensity (for photochemical), catalyst concentration | Relative stability of the starting material, intermediates, and products; ring strain in intermediates |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) provides information about the chemical environment and connectivity of hydrogen atoms within a molecule. In the ¹H NMR spectrum of 1-(Benzo[d]isoxazol-3-yl)ethanone, the aromatic protons of the benzo[d]isoxazole ring system typically appear as a complex multiplet in the downfield region, generally between δ 7.0 and 8.5 ppm. The methyl protons of the ethanone (B97240) group are observed as a sharp singlet further upfield.
Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| Aromatic-H | 7.34 - 7.86 | m | 14.7 - 15.2 | mdpi.com |
| Aromatic-H | 7.132 | s | core.ac.uk | |
| Aromatic-H | 7.192 | s | core.ac.uk | |
| Aromatic-H | 7.238 | s | core.ac.uk | |
| Aromatic-H | 7.438 | s | core.ac.uk |
Note: 'm' denotes a multiplet, and 's' denotes a singlet. The exact chemical shifts and coupling constants can vary depending on the solvent and the specific derivative.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing data on the carbon skeleton of the molecule. The carbonyl carbon of the ethanone group is a key diagnostic signal, typically appearing significantly downfield (δ > 190 ppm). The carbon atoms of the benzisoxazole ring system resonate in the aromatic region (δ 110-165 ppm).
Table 2: Typical ¹³C NMR Chemical Shifts for this compound and Related Structures
| Carbon | Chemical Shift (δ, ppm) | Reference |
| C=O (Ketone) | >190 | libretexts.org |
| Aromatic C | 110 - 165 | libretexts.orgwisc.edu |
| C3a/C7a (bridgehead) | ~120 - 150 | mdpi.com |
| C4/C7 | ~110 - 125 | mdpi.com |
| C5/C6 | ~120 - 135 | mdpi.com |
Advanced 2D NMR Techniques for Connectivity and Conformation
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in unambiguously assigning proton and carbon signals and establishing the connectivity between different parts of the molecule.
COSY experiments reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the aromatic ring.
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.
HMBC experiments show correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the connection between the ethanone group and the C3 position of the benzisoxazole ring. These experiments can also provide insights into the molecule's preferred conformation in solution. nih.govresearchgate.net
Infrared (IR) Spectroscopy for Vibrational Fingerprints
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound is characterized by several key absorption bands.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** | Reference |
| C=O (Ketone) | Stretching | 1673 - 1778 | mdpi.comresearchgate.net |
| C=N (Isoxazole) | Stretching | ~1597 - 1615 | mdpi.com |
| C=C (Aromatic) | Stretching | ~1441 - 1524 | mdpi.com |
| C-O (Isoxazole) | Stretching | ~1200 - 1250 |
The strong absorption band corresponding to the carbonyl (C=O) stretch is particularly diagnostic for the ethanone moiety. The positions of the C=N and aromatic C=C stretching vibrations provide evidence for the benzisoxazole ring system.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through its fragmentation pattern. For this compound, with a molecular formula of C₉H₇NO₂, the expected monoisotopic mass is approximately 161.05 g/mol .
In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight. The fragmentation pattern often involves the loss of the acetyl group (CH₃CO) or other characteristic fragments of the benzisoxazole ring, which helps to confirm the structure.
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | m/z (expected) | Description |
| [C₉H₇NO₂]⁺ | ~161 | Molecular Ion (M⁺) |
| [C₇H₄NO]⁺ | ~118 | Loss of acetyl radical (•COCH₃) |
| [C₇H₅N]⁺ | ~103 | Loss of CO from [C₈H₅NO]⁺ |
| [CH₃CO]⁺ | ~43 | Acetyl cation |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing the precise three-dimensional arrangement of atoms, as well as bond lengths and angles in the solid state. While specific crystallographic data for this compound is not widely published, related benzisoxazole structures have been characterized. researchgate.net Such an analysis would confirm the planarity of the benzisoxazole ring system and determine the orientation of the ethanone substituent relative to the ring. This technique is invaluable for understanding intermolecular interactions, such as stacking and hydrogen bonding, in the crystal lattice.
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
extensive search for specific Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) data for the compound this compound has been conducted. Despite a thorough review of scientific literature and chemical databases, no publicly available experimental data detailing the thermal decomposition and phase behavior of this specific molecule could be located.
Research articles and technical datasheets often include TGA and DSC as part of the comprehensive characterization of newly synthesized or commercially available compounds. TGA provides quantitative information on the thermal stability and decomposition profile of a substance by measuring its mass change as a function of temperature. This analysis is crucial for determining the temperature at which the compound begins to degrade, the number of decomposition steps, and the mass of residual material.
DSC complements TGA by measuring the heat flow to or from a sample as it is heated, cooled, or held at a constant temperature. This technique is instrumental in identifying thermal transitions such as melting, crystallization, and glass transitions, providing data on melting points and the enthalpies of these transitions.
While thermal analysis data is available for some more complex derivatives of benzisoxazole, this information is not directly transferable to the parent compound this compound, as structural modifications, even minor ones, can significantly alter the thermal properties of a molecule.
Therefore, this section cannot be completed with the detailed research findings and data tables as requested in the outline due to the absence of the necessary experimental data in the available scientific literature. Further experimental investigation would be required to determine the TGA and DSC characteristics of this compound.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. For a compound such as 1-(Benzo[d]isoxazol-3-yl)ethanone, methods like DFT with a basis set such as B3LYP/6-311+G(d,p) are commonly employed to provide a balance of accuracy and computational cost. researchgate.net
The electronic structure of a molecule dictates its reactivity and physical properties. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzo[d]isoxazole ring system, while the LUMO is anticipated to be centered on the carbonyl group and the isoxazole (B147169) ring, which contain electron-withdrawing atoms. This distribution influences how the molecule interacts with other reagents.
Table 1: Illustrative Frontier Molecular Orbital Data for this compound
Note: The following data are illustrative examples of what would be obtained from a DFT calculation and are not actual calculated values for this specific molecule.
| Parameter | Illustrative Value (Hartree) | Illustrative Value (eV) |
| HOMO Energy | -0.245 | -6.67 |
| LUMO Energy | -0.088 | -2.39 |
| HOMO-LUMO Gap | 0.157 | 4.28 |
Theoretical calculations are highly effective in predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound.
NMR Spectroscopy: By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), it is possible to predict their chemical shifts relative to a standard like tetramethylsilane (B1202638) (TMS). These predicted spectra can be compared with experimental results to aid in the assignment of signals. researchgate.net
IR Spectroscopy: The calculation of vibrational frequencies provides a theoretical infrared (IR) spectrum. The predicted frequencies correspond to the vibrational modes of the molecule, such as the characteristic C=O stretch of the ketone and the various C-H and C=N vibrations of the heterocyclic ring. These calculated frequencies are often scaled by a factor to better match experimental values. researchgate.net
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, yielding a theoretical UV-Vis absorption spectrum. This helps to understand the electronic properties and the nature of the π-π* and n-π* transitions within the molecule. nih.govnih.gov
Table 2: Illustrative Predicted Spectroscopic Data for this compound
Note: The following data are illustrative examples of what would be obtained from theoretical calculations and are not actual calculated values for this specific molecule.
| Spectroscopy Type | Parameter | Illustrative Predicted Value | Corresponding Functional Group |
| ¹³C NMR | Chemical Shift (δ) | 192.5 ppm | Carbonyl Carbon (C=O) |
| ¹H NMR | Chemical Shift (δ) | 2.6 ppm | Methyl Protons (-CH₃) |
| IR | Vibrational Frequency | 1695 cm⁻¹ | Carbonyl Stretch (C=O) |
| UV-Vis | Max. Absorption (λmax) | 285 nm | π → π* transition |
Conformational analysis involves identifying the most stable three-dimensional arrangements (conformers) of a molecule. For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the acetyl group to the benzo[d]isoxazole ring.
By systematically rotating this bond and calculating the potential energy at each step, an energy landscape can be generated. This landscape reveals the low-energy, stable conformers and the energy barriers between them. The global minimum on this surface corresponds to the most stable conformation of the molecule, which is crucial for understanding its interactions with biological targets.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is fundamental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug molecule with its biological target.
While specific protein targets for this compound are not defined without experimental context, derivatives of benzo[d]isoxazole have been investigated for activity against various enzymes and receptors. A molecular docking study of this compound would involve placing the molecule into the active site of a selected protein target.
The docking algorithm then samples numerous possible conformations and orientations of the ligand within the binding site, scoring each based on a force field that estimates the binding energy. The resulting poses reveal potential key interactions, such as:
Hydrogen Bonds: The carbonyl oxygen and the isoxazole nitrogen are potential hydrogen bond acceptors.
Hydrophobic Interactions: The benzene (B151609) ring of the benzoisoxazole moiety can form hydrophobic and π-π stacking interactions with aromatic amino acid residues in the protein's active site.
The output of a molecular docking simulation is a profile of the interactions between the ligand and the amino acid residues of the protein. This profile includes the types of interactions, the distances between interacting atoms, and a calculated binding affinity or docking score (often in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction.
This interaction profile is critical for structure-activity relationship (SAR) studies. By understanding how the parent molecule, this compound, is predicted to bind, chemists can rationally design derivatives with modified functional groups to enhance binding affinity and selectivity for the target protein.
Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal structure. This analysis maps the electron distribution of a molecule within the crystal, providing insights into the nature and relative importance of various non-covalent contacts that stabilize the crystal packing.
For derivatives of benzo[d]isoxazole and related heterocyclic systems, Hirshfeld surface analysis reveals a variety of significant intermolecular interactions. These interactions are crucial for understanding the solid-state properties of these compounds. The analysis of the crystal structure of related compounds indicates that the most important contributions to crystal packing often come from H···H, H···C/C···H, and H···O/O···H interactions. nih.gov For instance, in one benzodiazolone derivative, these interactions account for 51.8%, 30.7%, and 11.2% of the total Hirshfeld surface area, respectively. nih.gov
The d_norm surface, a key feature of Hirshfeld analysis, allows for the visualization of close contacts. Red regions on the d_norm map highlight intermolecular distances shorter than the van der Waals radii, indicating strong interactions like hydrogen bonds. In many benzimidazole (B57391) derivatives, which share structural similarities with benzisoxazoles, O–H···N and O–H···O hydrogen bonds are prominent, leading to the formation of two-dimensional layered structures. nih.gov
A summary of typical intermolecular contacts and their percentage contributions from Hirshfeld surface analyses of related heterocyclic compounds is presented in the table below.
| Intermolecular Contact | Percentage Contribution (Range) |
| H···H | 47.5% - 51.8% |
| C···H/H···C | 27.6% - 30.7% |
| O···H/H···O | 11.2% - 12.4% |
| N···H/H···N | ~6.1% |
| C···C | ~4.6% |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in elucidating the reaction mechanisms involving this compound and its derivatives. These theoretical studies provide detailed insights into reaction pathways, transition states, and the electronic properties of reactants, intermediates, and products.
For instance, DFT calculations have been employed to study the synthesis of isoxazole derivatives. researchgate.netresearchgate.net These studies can predict the regioselectivity of reactions, such as the [3+2] cycloaddition to form isoxazole rings, by analyzing the energies of different possible transition states. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed to understand the electronic properties and reactivity of the molecules involved. researchgate.net
In the context of synthesizing substituted benzisoxazoles, computational models can help rationalize unexpected experimental outcomes and guide the optimization of reaction conditions. For example, DFT analysis can be used to study the electronic structure and chemical reactivity descriptors like hardness (η), Mulliken electronegativity (χ), chemical potential (μ), and electrophilicity (ω) of the reacting species. researchgate.net These parameters, calculated from the predicted frontier molecular orbitals, offer a deeper understanding of the reaction's feasibility and kinetics.
The synthesis of related heterocyclic compounds, such as benzothiazoles, has also been investigated using DFT and ab initio methods. mdpi.com These studies compare calculated vibrational frequencies with experimental data to validate the computational models. The good agreement often found between the calculated (e.g., using the B3LYP functional) and experimental frequencies confirms the reliability of the theoretical approach in predicting molecular structures and properties. mdpi.com Such validated models can then be used to explore the mechanisms of more complex reactions, including those for the synthesis of this compound.
A key application of computational modeling is in understanding the biocatalytic asymmetric reduction of ketones, a reaction relevant to the ethanone (B97240) moiety of the title compound. Studies on the bioreduction of similar ketones, like 1-(benzo[d] nih.govnih.govdioxol-5-yl)ethanone, have used experimental design-based optimization informed by computational predictions to achieve high enantiomeric excess and conversion rates. nih.gov
| Computational Method | Application in Reaction Mechanism Studies | Key Insights Gained |
| Density Functional Theory (DFT) | Elucidation of isoxazole and benzisoxazole synthesis pathways. | Regioselectivity, transition state energies, electronic properties (HOMO, LUMO), reactivity descriptors. researchgate.netresearchgate.net |
| Ab initio (e.g., HF) | Validation of molecular structures and vibrational frequencies. | Comparison with experimental data to confirm model accuracy. mdpi.com |
| Experimental Design-Based Optimization | Optimization of biocatalytic reduction conditions for ketones. | Prediction of optimal pH, temperature, and other reaction parameters for high yield and enantioselectivity. nih.gov |
Structure-Activity Relationship (SAR) Studies based on Computational Data
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. Computational methods have become indispensable in modern SAR studies, providing a rational basis for the design of new and more potent therapeutic agents based on scaffolds like this compound.
The benzisoxazole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov Computational SAR studies on benzisoxazole derivatives have guided the development of agents with a wide range of activities, including antimicrobial, anticancer, and anticonvulsant properties. nih.govnih.gov
For example, in the development of antitubercular agents, molecular docking studies of benzisoxazole analogs have shown that specific substitutions, such as a tert-butyl group, can enhance inhibitory activity by fitting into hydrophobic pockets of the target enzyme. nih.gov Similarly, for anticonvulsant derivatives, SAR studies have revealed that introducing a halogen atom at the 5-position of the benzisoxazole ring can increase activity, while substitution on the sulfamoyl group can decrease it. nih.gov
Computational data from SAR studies provide fundamental design principles for creating derivatives with tailored molecular recognition properties. By understanding the key interactions between a ligand and its biological target, medicinal chemists can strategically modify the lead compound to enhance binding affinity and selectivity.
Molecular docking and molecular dynamics (MD) simulations are powerful tools in this regard. For instance, in the design of inhibitors for SARS-CoV-2 proteases, a benzoxazole-thiazolidinone hybrid was identified through in silico screening. nih.govnih.gov MD simulations revealed that the most promising compound formed stable hydrogen bonds with the catalytic residues of the target protease. nih.govnih.gov This insight allows for the rational design of new derivatives with modified hydrogen bonding capabilities to further improve potency.
The design of new anticonvulsants based on the 3-(benzo[d]isoxazol-3-yl)pyrrolidine-2,5-dione scaffold also illustrates these principles. nih.gov SAR studies showed that different substituents on the pyrrolidine (B122466) ring led to varying potencies against different seizure models, highlighting how specific structural modifications can modulate the biological activity profile. nih.gov The design of morpholine-derived thiazoles as carbonic anhydrase inhibitors further demonstrates that strategic modifications can enhance binding affinity and selectivity by targeting specific interactions within the enzyme's active site. rsc.org
| Target/Activity | Design Principle from Computational SAR | Example Modification |
| Antitubercular | Enhance hydrophobic interactions in the binding pocket. | Introduction of a tert-butyl group. nih.gov |
| Anticonvulsant | Modulate electronic properties and steric interactions. | Halogenation at the 5-position of the benzisoxazole ring. nih.gov |
| Antiviral (SARS-CoV-2) | Optimize hydrogen bonding with catalytic residues. | Modification of substituents on a hybrid scaffold to improve H-bond formation. nih.govnih.gov |
| Carbonic Anhydrase Inhibition | Improve interactions with the enzyme's active site. | Strategic modification of thiazole (B1198619) and morpholine (B109124) moieties. rsc.org |
In silico screening and the design of virtual libraries are powerful computational strategies that accelerate the discovery of new drug candidates. These methods allow for the rapid evaluation of large numbers of compounds against a biological target, prioritizing a smaller, more manageable set for synthesis and experimental testing.
The this compound scaffold can serve as a core structure for the creation of virtual libraries. nih.gov By enumerating various substituents at different positions of the benzisoxazole ring and the ethanone side chain, vast libraries of virtual compounds can be generated. These libraries can then be screened using techniques like molecular docking to predict their binding affinity for a specific target. youtube.com
Tools like Lib-INVENT have been developed to facilitate the design of focused chemical libraries. chemrxiv.orgchalmers.sescispace.com These tools can generate libraries of compounds that share a common scaffold while optimizing for desirable properties. This approach is particularly useful for lead optimization, where the goal is to refine the structure of a hit compound to improve its activity and pharmacokinetic profile.
The use of virtual combinatorial libraries built around a versatile scaffold has been shown to be effective in discovering new hits for therapeutic targets. nih.gov For example, a virtual library of 140 million compounds was generated based on a scaffold that could be synthesized via SuFEx chemistry, leading to the discovery of potent receptor antagonists. nih.gov This demonstrates the power of combining computational library design with efficient synthetic methodologies. In silico screening of benzoxazole (B165842) derivatives has also been used to identify potential inhibitors of enzymes like DNA gyrase. dergipark.org.tr
The process of in silico screening generally involves:
Target Selection and Model Generation: Obtaining a 3D structure of the biological target, either through experimental methods like X-ray crystallography or computational methods like homology modeling. youtube.com
Virtual Library Generation: Designing a library of compounds based on a core scaffold like this compound. chemrxiv.orgchalmers.sescispace.com
Molecular Docking: Simulating the binding of each compound in the library to the target's active site and scoring the interactions to estimate binding affinity. youtube.com
Hit Selection: Prioritizing compounds with the best predicted binding scores for synthesis and experimental validation.
This approach significantly streamlines the early stages of drug discovery by focusing resources on the most promising candidates.
Applications in Organic Synthesis and Chemical Scaffold Design
1-(Benzo[d]isoxazol-3-yl)ethanone as a Key Synthetic Building Block
This compound is a valuable building block in organic synthesis due to the reactivity of its ketone functional group and the inherent properties of the benzo[d]isoxazole scaffold. It provides a strategic starting point for the construction of a diverse array of heterocyclic compounds.
Precursor for Fused Heterocyclic Systems
The reactivity of the acetyl group in this compound allows for its participation in cyclocondensation reactions to form fused heterocyclic systems. For instance, it can be used to synthesize isoxazole (B147169) derivatives. mdpi.com One general approach involves the reaction of a chalcone (B49325), which can be derived from an acetophenone (B1666503) derivative, with hydroxylamine (B1172632) hydrochloride to yield a fused isoxazole. mdpi.com This methodology highlights the utility of acetophenone derivatives like this compound in building more complex heterocyclic frameworks. The synthesis of fused isoxazoles is of significant interest due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.com
Furthermore, the benzo[d]isoxazole core itself is a key component in the synthesis of various fused systems. For example, the synthesis of new pyrazolinyl, isoxazolinyl, isoxazolyl, and 1,2,3-triazolyl-1,5-benzodiazepine-2,4-diones has been achieved through 1,3-dipolar cycloaddition reactions on a 1,5-benzodiazepine-2,4-dione scaffold. researchgate.net This demonstrates the broader utility of benzo[d]isoxazole-containing structures in creating diverse and complex heterocyclic systems.
Intermediate in the Synthesis of Complex Chemical Architectures
The role of this compound extends to its use as an intermediate in the multi-step synthesis of complex molecules. For instance, it is a key component in the synthesis of 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione derivatives, which have been evaluated for their anticonvulsant activities. researchgate.netnih.gov This synthesis showcases the transformation of the ethanone (B97240) moiety into a more elaborate chemical structure with potential therapeutic applications.
The benzo[d]isoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.govnih.gov This makes its derivatives, including those synthesized from this compound, valuable for developing novel therapeutic agents. The synthesis of N-alkyl-1,3-dihydro-2,1-benzisoxazoles from methyl 2-nitrobenzoates further illustrates the transformation of simple starting materials into complex, biologically relevant scaffolds. nih.gov
Utilization in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) are highly efficient chemical reactions in which three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. frontiersin.org These reactions are valued for their atom economy, simplicity, and ability to rapidly generate libraries of complex molecules. frontiersin.orgnih.gov
While direct examples of this compound in MCRs are not extensively detailed in the provided results, the broader class of aminophenylketones, which are structurally related, are known to be effective components in MCRs for synthesizing 1,4-benzodiazepine (B1214927) scaffolds. nih.gov This suggests the potential for this compound and its derivatives to be utilized in similar MCR strategies. The isocyanide-based MCRs, in particular, have been highlighted as a powerful tool for creating diverse heterocyclic systems, including pyrrole-fused dibenzoxazepines and triazolobenzodiazepines. beilstein-journals.org The development of novel MCRs involving benzo[d]isoxazole-containing building blocks could provide efficient routes to new and potentially bioactive compounds.
Role of the Benzo[d]isoxazole Scaffold in Chemical Biology Research
The benzo[d]isoxazole scaffold is not only a valuable synthetic unit but also plays a crucial role in the design of molecules for chemical biology research. Its structural and electronic properties make it an attractive core for developing chemical probes and ligands to study biological systems.
Development of Chemical Probes for Molecular Targets
Chemical probes are small molecules used to study and manipulate biological processes. The benzo[d]isoxazole scaffold has been incorporated into molecules designed as inhibitors for various enzymes, making them useful as chemical probes. For instance, benzo[d]isoxazole derivatives have been synthesized and identified as inhibitors of hypoxia-inducible factor (HIF)-1α, a key protein in cellular response to low oxygen levels. nih.gov The structural simplicity and ease of synthesis of these derivatives make them promising candidates for developing probes to investigate the role of HIF-1α in cancer and other diseases. nih.gov
Furthermore, the isoxazole ring, a component of the benzo[d]isoxazole structure, is present in compounds that have been developed as inhibitors for sirtuins and tyrosine kinase c-Met, highlighting the versatility of this scaffold in creating probes for diverse molecular targets. nih.gov
Design of Ligands for Receptor Interaction Studies
Ligands are molecules that bind to specific receptors, and the benzo[d]isoxazole scaffold has been successfully employed in the design of ligands for various receptors. A notable example is the development of 3-amino-benzo[d]isoxazole derivatives as potent inhibitors of receptor tyrosine kinases (RTKs), specifically the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families. nih.gov These receptors are crucial in processes like angiogenesis (the formation of new blood vessels), making inhibitors valuable for cancer research.
The isoxazole moiety is also a key feature in ligands for the AMPA receptor, a subtype of glutamate (B1630785) receptor in the central nervous system. mdpi.com Researchers have synthesized bis(isoxazoles) that act as positive allosteric modulators of the AMPA receptor, demonstrating the potential of isoxazole-containing compounds to modulate receptor activity. mdpi.com Additionally, the benzo[d]isoxazole scaffold is related to structures that have been investigated for their interaction with benzodiazepine (B76468) receptors. nih.gov
The following table provides examples of benzo[d]isoxazole derivatives and their applications in chemical biology research:
| Compound/Derivative Class | Application | Molecular Target(s) |
| 3-Amino-benzo[d]isoxazoles | Inhibition of angiogenesis | VEGFR, PDGFR |
| N-phenylbenzo[d]isoxazole-3-carboxamides | Inhibition of cellular response to hypoxia | HIF-1α |
| Bis(isoxazoles) | Modulation of neurotransmission | AMPA receptor |
| 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-diones | Potential anticonvulsant agents | Not specified |
This table showcases the diverse applications of the benzo[d]isoxazole scaffold in the development of targeted ligands and probes for studying and potentially treating a range of diseases.
Strategies for Derivatization to Explore Chemical Space
The molecular architecture of this compound presents a versatile platform for chemical derivatization, enabling a thorough exploration of chemical space. These strategies primarily target the ethanone side chain and the benzo[d]isoxazole core, allowing for the fine-tuning of the molecule's physicochemical properties and biological activities.
Modification of the Ethanone Side Chain
The ethanone side chain of this compound serves as a reactive handle for a variety of chemical transformations. The carbonyl group and the adjacent methyl group are particularly amenable to modification, facilitating the introduction of diverse functional groups.
A prevalent strategy is the α-halogenation of the methyl group, which creates valuable intermediates for subsequent nucleophilic substitution reactions. For instance, α-bromination can be achieved to produce 3-(bromoacetyl)benzo[d]isoxazole, which can then react with various nucleophiles. Another key modification is the Knoevenagel condensation of the methyl ketone with aldehydes to form α,β-unsaturated ketones, known as chalcones. This reaction extends the conjugated system of the molecule and introduces a new site for Michael addition reactions.
The carbonyl group itself is a target for various modifications. Reduction of the ketone to a secondary alcohol opens pathways for esterification and etherification. Additionally, the ketone can be converted into oximes, which can serve as precursors to other functional groups.
Table 1: Examples of Ethanone Side Chain Modifications
| Reaction Type | Reagents | Product Type |
| α-Halogenation | N-Bromosuccinimide (NBS) | α-Halo ketone |
| Knoevenagel Condensation | Aromatic aldehydes | Chalcone |
| Reduction | Sodium borohydride (B1222165) | Secondary alcohol |
| Oxime Formation | Hydroxylamine hydrochloride | Oxime |
Functionalization of the Benzo[d]isoxazole Core
While the benzo[d]isoxazole core is relatively stable, it can be functionalized through electrophilic aromatic substitution reactions. The position of substitution on the benzene (B151609) ring is influenced by the directing effects of the fused isoxazole ring.
Nitration and halogenation are common electrophilic substitution reactions performed on the benzene portion of the scaffold. These reactions typically occur at the 5- and 7-positions of the benzisoxazole ring system. For example, nitration can introduce a nitro group, which can subsequently be reduced to an amino group, providing a handle for further derivatization through acylation, alkylation, or diazotization. Halogenation introduces a halogen atom that can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds.
Future Directions in Synthetic Methodology Development
The development of more efficient and sustainable synthetic methods for the derivatization of this compound and related scaffolds is an ongoing area of research. A significant focus is on the application of modern catalytic systems to enhance selectivity and functional group tolerance.
Future methodologies are anticipated to increasingly involve C-H activation strategies. This approach allows for the direct functionalization of carbon-hydrogen bonds on the benzo[d]isoxazole core, offering a more atom-economical and streamlined route to novel derivatives by circumventing the need for pre-functionalized starting materials. The development of catalysts that can selectively activate specific C-H bonds is a key research objective.
The use of photoredox catalysis represents another promising frontier. Light-mediated reactions can often be conducted under mild conditions and can facilitate transformations that are challenging to achieve through traditional thermal methods. For instance, photoredox catalysis could be employed for the generation of radical intermediates from the ethanone side chain, which could then participate in a variety of coupling reactions.
Integration into Automated Synthesis Platforms
The modular nature of the derivatization strategies for this compound makes it a highly suitable candidate for integration into automated synthesis platforms. These platforms, which employ robotics and software to perform chemical reactions in a high-throughput fashion, can rapidly generate extensive libraries of compounds for screening purposes.
For successful automation, the chemical reactions must be robust, reliable, and amenable to miniaturization. The derivatization reactions of the ethanone side chain, such as nucleophilic substitutions of α-halo ketones and reductive aminations, are generally well-suited for this purpose. The primary challenge lies in the development of standardized protocols that can accommodate a wide array of building blocks.
A critical aspect of automated synthesis is the purification of the resulting compound libraries. High-throughput purification techniques, such as mass-directed automated preparative HPLC, are essential for isolating the desired products in sufficient purity for subsequent biological evaluation. The optimization of reaction conditions to minimize byproduct formation is also crucial for streamlining the purification process. As automated synthesis technologies continue to evolve, they are expected to play an increasingly significant role in the exploration of the chemical space surrounding the this compound scaffold.
Q & A
Basic Research Questions
Q. How can computational methods predict the electronic and spectroscopic properties of 1-(Benzo[d]isoxazol-3-yl)ethanone?
- Methodological Answer: Density Functional Theory (DFT) with the 6-31G(d,p) basis set is widely used to model molecular orbitals, electrostatic potential maps, and vibrational frequencies. For example, this approach can predict UV-Vis absorption peaks by calculating excitation energies and oscillator strengths. Validation against experimental IR or NMR data (e.g., from NIST databases) ensures accuracy .
Q. What synthetic routes are effective for preparing derivatives of this compound?
- Methodological Answer: A common strategy involves refluxing α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid to form pyrazole derivatives. For example, hydrazine-mediated cyclization under reflux (4–6 hours) yields heterocyclic derivatives. Optimization includes adjusting molar ratios (e.g., 1:1 ketone to hydrazine) and solvent systems (e.g., ethanol/chloroform for recrystallization) .
Q. Which analytical techniques are recommended for characterizing this compound and its derivatives?
- Methodological Answer:
- Chromatography: HPLC or LC-MS to assess purity and quantify byproducts.
- Spectroscopy: ¹H/¹³C NMR for structural elucidation (e.g., confirming acetyl group presence at δ ~2.5 ppm for ketones).
- Mass Spectrometry: High-resolution ESI-MS to verify molecular ions (e.g., m/z 189.079 for the parent compound).
Cross-reference spectral data with NIST Chemistry WebBook for validation .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer:
- Engineering Controls: Use fume hoods for reactions releasing volatile byproducts (e.g., acetic acid during cyclization).
- PPE: Wear nitrile gloves, safety goggles, and lab coats. Inspect gloves for integrity before use.
- First Aid: Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data?
- Methodological Answer: Discrepancies in IR or NMR peaks may arise from solvent effects or conformational flexibility. Re-run DFT calculations incorporating solvent models (e.g., PCM for polar solvents) or perform variable-temperature NMR to assess dynamic effects. Cross-validation with gas-phase experiments (e.g., matrix-isolation IR) can isolate intrinsic molecular properties .
Design a multi-step synthesis pathway for a novel this compound derivative with enhanced bioactivity.
- Methodological Answer:
Step 1: Introduce a methoxy group via electrophilic substitution (HNO₃/H₂SO₄, 0–5°C) to activate the benzene ring.
Step 2: Oxidize the acetyl group to a carboxylic acid using K₂Cr₂O₇ in glacial acetic acid (reflux, 6 hours).
Step 3: Couple with a bioactive amine (e.g., benzimidazole derivatives) via EDC/HOBt-mediated amidation.
Monitor intermediates using TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?
- Methodological Answer: Systematically modify substituents (e.g., electron-withdrawing groups at the 5-position) and test bioactivity in assays (e.g., antimicrobial disk diffusion). Use multivariate analysis (e.g., PCA) to correlate logP, polar surface area, and IC₅₀ values. For example, benzothiazole derivatives show enhanced activity due to π-π stacking with target enzymes .
Q. What strategies mitigate hygroscopicity issues during storage of this compound derivatives?
- Methodological Answer: Store compounds in desiccators with anhydrous CaCl₂ or silica gel. For highly hygroscopic derivatives, prepare stable co-crystals using succinic acid or convert to salts (e.g., hydrochloride) via HCl gas exposure in diethyl ether. Characterize stability via TGA/DSC to identify decomposition thresholds .
Q. How should researchers design experiments to investigate the compound’s potential as a kinase inhibitor?
- Methodological Answer:
- In Silico Screening: Dock the compound into kinase active sites (e.g., CDK2) using AutoDock Vina. Prioritize derivatives with ΔG < -8 kcal/mol.
- In Vitro Assays: Use fluorescence-based ADP-Glo™ kinase assays to measure IC₅₀. Include staurosporine as a positive control.
- Data Analysis: Apply nonlinear regression (e.g., GraphPad Prism) to fit dose-response curves and calculate Ki values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
